オキシトリプロポキシバナジウム(V)

概要

説明

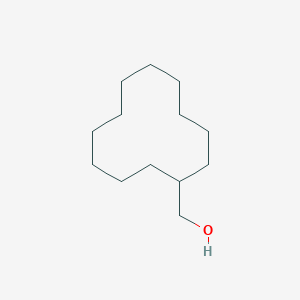

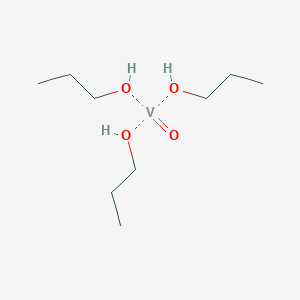

Oxotripropoxyvanadium(V) is a chemical compound with the molecular formula C9H23O4V . It is also known by other names such as Vanadium (V) oxytripropoxide .

Synthesis Analysis

The synthesis of Oxotripropoxyvanadium(V) or similar vanadium complexes has been reported in several studies . For instance, one study reported the synthesis and characterization of oxovanadium (IV) complexes with [NNO] donor ligands . The oxovanadium (IV) complexes were synthesized and characterized by ESI-HRMS, elemental (CHN) analysis, and spectroscopic (UV-Vis, IR, and EPR) techniques .

Physical And Chemical Properties Analysis

The physical and chemical properties of Oxotripropoxyvanadium(V) include its molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, and isotope atom count .

科学的研究の応用

非対称移動水素化

オキシトリプロポキシバナジウム(V)は、エトキシドとアセチルアセトネートの両方の配位子を含む一連の中性オキソバナジウム錯体のビルディングブロックとして使用されます . これらの錯体は、触媒作用だけでなく、生物学的にも関連する可能性があります .

V2O5の前駆体

オキシトリプロポキシバナジウム(V)は、しばしばV2O5の前駆体として使用されます . V2O5は、硫酸の製造における触媒やセラミックの製造における材料など、いくつかの産業用途を持つバナジウムと酸素の化合物です。

バナジア-シリカ混合電気伝導性ゾルゲルの調製

この化合物は、バナジア-シリカ混合電気伝導性ゾルゲルを調製するために使用できます . これらのゾルゲルは、バイオ触媒作用のために還元されたジナトリウム塩(NADH)の電気化学的再生に使用できます .

中性オキソバナジウム錯体のビルディングブロック

オキシトリプロポキシバナジウム(V)は、エトキシドとアセチルアセトネートの両方の配位子を含む一連の中性オキソバナジウム錯体のビルディングブロックとして役立ちます . これらの錯体は、さまざまな触媒プロセスで使用できます。

複合薄膜電極の前駆体

オキシトリプロポキシバナジウム(V)は、複合薄膜電極の前駆体として使用されます . これらの電極は、バッテリーや燃料電池など、さまざまな電気化学的用途で使用できます。

化学反応における触媒

その反応性により、オキシトリプロポキシバナジウム(V)は、さまざまな化学反応で触媒として作用できます . その使用は、これらの反応の効率と選択性を向上させることができます。

作用機序

Target of Action

Vanadium(V) oxytripropoxide, also known as Oxotripropoxyvanadium or Oxovanadium;propan-1-ol, is a building block for a series of neutral oxovanadium complexes . These complexes have potential biological relevance and are often used in catalysis .

Mode of Action

The compound interacts with its targets by forming neutral oxovanadium complexes containing both ethoxide and acetylacetonate ligands . These complexes play a crucial role in various biological and chemical processes .

Biochemical Pathways

Vanadium(V) oxytripropoxide is often used as a precursor for V2O5 . It may be used to prepare vanadia-silica mixed electrically conductive sol-gels for electrochemical regeneration of reduced disodium salt (NADH) for biocatalysis . This indicates that the compound plays a significant role in the biochemical pathway of electrochemical regeneration.

Pharmacokinetics

Its physical properties such as boiling point (82-83 °c/025 mmHg) and density (1076 g/mL at 25 °C) suggest that it may have specific bioavailability characteristics .

Result of Action

The result of the action of Vanadium(V) oxytripropoxide is the formation of high-performance anodes for lithium-ion batteries . It also contributes to the electrochemical regeneration of reduced disodium salt (NADH) for biocatalysis .

Safety and Hazards

特性

IUPAC Name |

oxovanadium;propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H8O.O.V/c3*1-2-3-4;;/h3*4H,2-3H2,1H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNANEOQLCKOKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCO.CCCO.CCCO.O=[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24O4V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301310554 | |

| Record name | (T-4)-Oxotripropoxyvanadium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1686-23-3 | |

| Record name | Oxotripropoxyvanadium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001686233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (T-4)-Oxotripropoxyvanadium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxotripropoxyvanadium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Vanadium(V) oxytripropoxide useful in synthesizing vanadium oxide materials?

A1: Vanadium(V) oxytripropoxide acts as a precursor in sol-gel reactions to create vanadium oxide materials. This compound readily undergoes hydrolysis, forming V-OH groups. These groups can interact with polymers like poly(2-methyl-2-oxazoline) (POZO) through hydrogen bonding, leading to the formation of transparent and homogeneous polymer hybrids []. This ability to form stable hybrids makes it valuable for creating new materials with tailored properties.

Q2: How does the addition of Vanadium(V) oxytripropoxide influence the properties of the resulting materials?

A2: The incorporation of Vanadium(V) oxytripropoxide significantly impacts the final material's characteristics. For instance, in the case of POZO-vanadium oxide hybrids, the resulting material exhibits reversible solubility. It can be dissolved in solvents and recast multiple times due to the amorphous nature of the vanadium(V) oxide within the hybrid []. This property is particularly useful for applications requiring material processing and shaping. Furthermore, the solubility of these hybrids can be dramatically altered by reducing Vanadium(V) oxide (V(V)) to V(IV), offering another avenue for controlling material properties [].

Q3: Beyond material science, does Vanadium(V) oxytripropoxide have any catalytic applications?

A3: Yes, Vanadium(V) oxytripropoxide plays a crucial role in organic synthesis. It serves as a catalyst in oxidation reactions, specifically in the presence of oxidizing agents, for producing pharmaceuticals like lansoprazole []. This compound's ability to facilitate specific chemical transformations highlights its versatility in various fields.

Q4: Are there alternative methods for preparing vanadium oxide thin films? What are the advantages of using Vanadium(V) oxytripropoxide as a precursor in this context?

A4: While alternative methods like sputtering or chemical vapor deposition exist for preparing vanadium oxide thin films, using Vanadium(V) oxytripropoxide in a sol-gel process offers distinct advantages. Firstly, the sol-gel technique allows for precise control over the stoichiometry and doping of the final material []. Secondly, this method is more cost-effective and can be implemented at lower temperatures compared to physical vapor deposition techniques []. This makes it a more accessible and practical choice for researchers and industries.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。